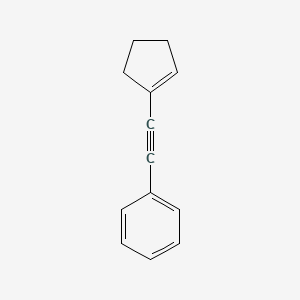
(1-Cyclopenten-1-ylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of benzene, where a cyclopentene ring is attached to the benzene ring through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopenten-1-ylethynyl)benzene can be achieved through several methods. One common approach involves the reaction of cyclopentenone with phenylacetylene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of palladium or ruthenium catalysts to facilitate the coupling reaction .
Another method involves the use of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, which react with cycloalkanones to provide alkoxides. The addition of MsCl or SOCl2 with DBU gives aryl-substituted cycloalkenes in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing palladium or ruthenium catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopenten-1-ylethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopentyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentylbenzene.
Scientific Research Applications
(1-Cyclopenten-1-ylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Cyclopenten-1-ylethynyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . The specific pathways and targets depend on the nature of the reaction and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cycloalkene with similar structural features but lacking the benzene ring.
Phenylacetylene: Contains a phenyl group attached to an ethynyl group, similar to the ethynyl linkage in (1-Cyclopenten-1-ylethynyl)benzene.
Cyclopentylbenzene: A derivative where the cyclopentene ring is fully saturated.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring and a benzene ring connected through an ethynyl linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
55110-61-7 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8H,4-5,9H2 |
InChI Key |
ACZRJBFIJYKISS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


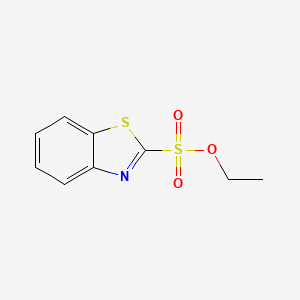

![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
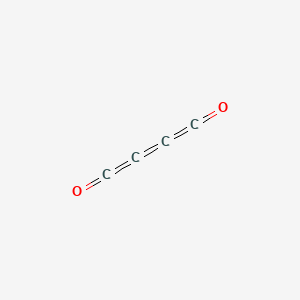
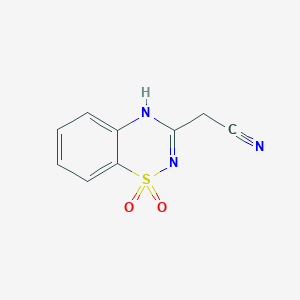
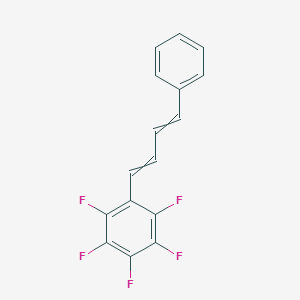
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
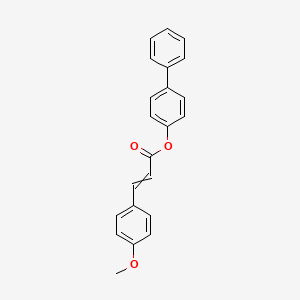

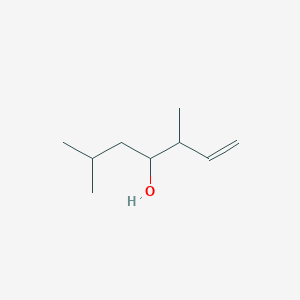
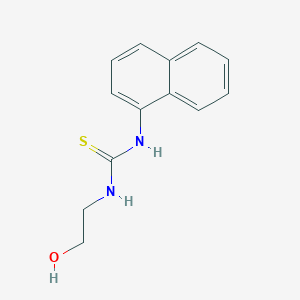
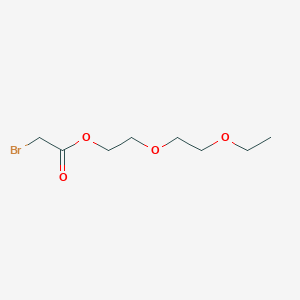
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
